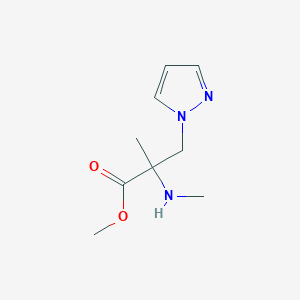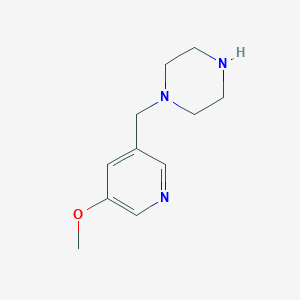
5-(Piperazin-1-ylmethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methoxypyridin-3-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 5-methoxypyridin-3-ylmethyl group
Preparation Methods
The synthesis of 1-[(5-methoxypyridin-3-yl)methyl]piperazine typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The process involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-[(5-Methoxypyridin-3-yl)methyl]piperazine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-[(5-Methoxypyridin-3-yl)methyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-methoxypyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various biological targets, modulating their activity. The methoxypyridine moiety may enhance the compound’s binding affinity and specificity for certain targets . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-[(5-Methoxypyridin-3-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(5-Methylpyridin-3-yl)methyl]piperazine: This compound has a methyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
1-[(5-Chloropyridin-3-yl)methyl]piperazine: The presence of a chlorine atom can significantly alter the compound’s properties, including its electron density and potential interactions with biological targets.
The uniqueness of 1-[(5-methoxypyridin-3-yl)methyl]piperazine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(5-methoxypyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-6-10(7-13-8-11)9-14-4-2-12-3-5-14/h6-8,12H,2-5,9H2,1H3 |
InChI Key |
NNSGJUZFVPMOTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


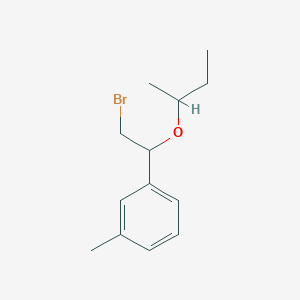
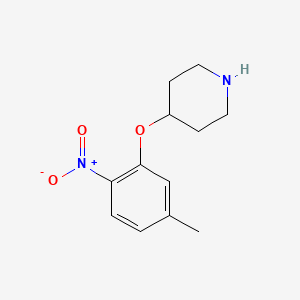
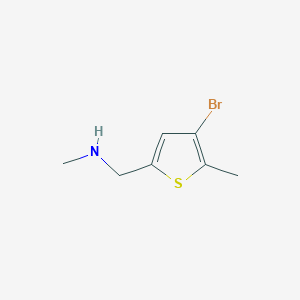
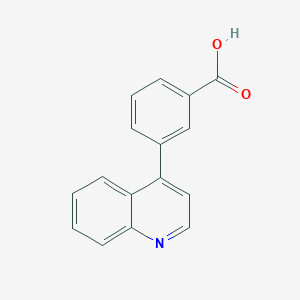
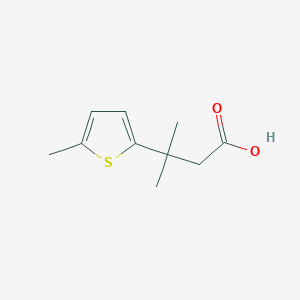
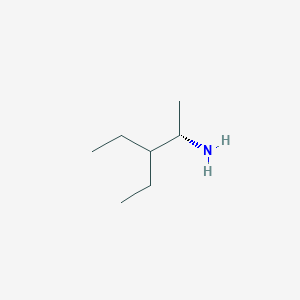
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
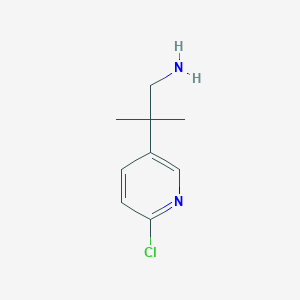
![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)
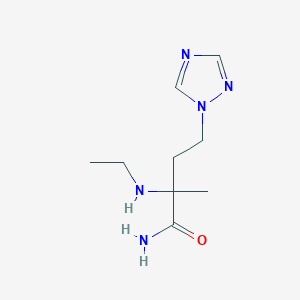
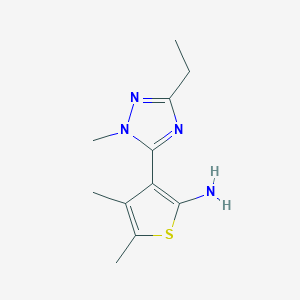
![9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B13541222.png)
![2-(3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13541224.png)
